Tetrazolo[1,5-b]pyridazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrazolo[1,5-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H,(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBRQZIPVWCKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313462 | |
| Record name | tetrazolo[1,5-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19195-43-8 | |
| Record name | NSC270415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrazolo[1,5-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Approaches to the Tetrazolo[1,5-b]pyridazine (B14759603) Core
The formation of the bicyclic tetrazolo[1,5-b]pyridazine system is most commonly accomplished by building upon a pre-existing pyridazine (B1198779) ring. The choice of precursors and reagents dictates the specific route and the substituents on the final molecule.
Synthesis from 3,6-Dichloropyridazine (B152260) Precursors
The commercially available compound 3,6-dichloropyridazine serves as a versatile and common starting material for accessing the tetrazolo[1,5-b]pyridazine scaffold. The two reactive chlorine atoms provide handles for sequential substitution and cyclization reactions.
A reliable and high-yielding pathway to the core structure involves a two-step sequence starting with 3,6-dichloropyridazine. researchgate.netdtic.mil
First, the reaction of 3,6-dichloropyridazine with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) at room temperature selectively displaces one of the chlorine atoms to furnish 1-(6-chloropyridazin-3-yl)hydrazine in high yield. researchgate.net The subsequent and crucial step is the diazotization of this hydrazine intermediate. Treatment with sodium nitrite (B80452) (NaNO₂) in a dilute acid, such as hydrochloric acid (HCl), typically in an ice bath, induces an intramolecular cyclization to form the fused tetrazole ring, yielding 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) quantitatively. researchgate.netdtic.mil
To arrive at the target compound, Tetrazolo[1,5-b]pyridazin-6-amine, the remaining chlorine atom on the 6-chlorotetrazolo[1,5-b]pyridazine intermediate is displaced. This is readily achieved by treatment with aqueous ammonia (B1221849), which provides the desired 6-amino functionality. dtic.mil This nucleophilic aromatic substitution strategy is also effective for installing a variety of other amines. researchgate.net
Table 1: Hydrazine-mediated Synthesis of 6-Substituted Tetrazolo[1,5-b]pyridazines
| Starting Material | Reagents | Intermediate | Final Reagent | Product | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | 1. Hydrazine hydrate, Ethanol 2. Sodium nitrite, HCl | 6-Chlorotetrazolo[1,5-b]pyridazine | Aqueous Ammonia | This compound | dtic.mil |
| 3,6-Dichloropyridazine | 1. Hydrazine hydrate, Ethanol 2. Sodium nitrite, HCl | 6-Chlorotetrazolo[1,5-b]pyridazine | Various Amines | 6-Aminotetrazolo[1,5-b]pyridazine Derivatives | researchgate.net |
An alternative and widely studied method utilizes sodium azide (B81097) (NaN₃) to construct the tetrazole ring. This reaction leverages the valence tautomerism between azido-substituted pyridazines and the fused tetrazolopyridazine ring system. When 3,6-dichloropyridazine is treated with sodium azide, a complex reaction occurs where both chlorine atoms are substituted, and the azido (B1232118) group on one of the positions cyclizes to form the tetrazole ring. beilstein-journals.orgacs.org
The reaction typically involves heating 3,6-dichloropyridazine with an excess of sodium azide (e.g., 5 equivalents) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at around 60 °C. acs.org The product is 6-azidotetrazolo[1,5-b]pyridazine (B79752), which exists in equilibrium with its tautomer, 3,6-diazidopyridazine. researchgate.netbeilstein-journals.org It is important to note that attempts to synthesize an intermediate like 6-chloro-3-azidopyridazine by using only one equivalent of sodium azide are generally unsuccessful, as the reaction tends to proceed to the formation of the diazido/tetrazolo-azido product. acs.org The intermediate 6-azidotetrazolo[1,5-b]pyridazine is a high-nitrogen content compound and has been reported to be hazardous, with a potential for spontaneous detonation, requiring extreme caution during handling. researchgate.netacs.org
Multi-step Organic Synthesis Pathways
The synthesis of this compound is inherently a multi-step process that often begins with simpler, non-heterocyclic precursors. A common pathway starts with the synthesis of the key 3,6-dichloropyridazine intermediate itself.
One established route begins with maleic anhydride, which reacts with hydrazine to form maleic hydrazide (pyridazine-3,6-diol). semanticscholar.org This diol is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce 3,6-dichloropyridazine. semanticscholar.org From this point, the synthetic sequences described in section 2.1.1 can be applied to complete the synthesis of the target amine.
Table 2: Representative Multi-step Pathway to this compound
| Step | Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Maleic Anhydride | Hydrazine Hydrate | Maleic Hydrazide | semanticscholar.org |
| 2 | Maleic Hydrazide | Phosphorus Oxychloride (POCl₃) | 3,6-Dichloropyridazine | semanticscholar.org |
| 3 | 3,6-Dichloropyridazine | Hydrazine Hydrate | 1-(6-Chloropyridazin-3-yl)hydrazine | researchgate.net |
| 4 | 1-(6-Chloropyridazin-3-yl)hydrazine | Sodium Nitrite, HCl | 6-Chlorotetrazolo[1,5-b]pyridazine | researchgate.net |
| 5 | 6-Chlorotetrazolo[1,5-b]pyridazine | Aqueous Ammonia | This compound | dtic.mil |
Functionalization and Derivatization of Tetrazolo[1,5-b]pyridazine-6-amine Scaffolds
Derivatization of the tetrazolo[1,5-b]pyridazine scaffold is crucial for tuning its chemical and physical properties. Functionalization can occur at various positions, either by modifying the pre-formed core or by reacting the final amine product.
A primary strategy for derivatization is the nucleophilic substitution of the chlorine atom in 6-chlorotetrazolo[1,5-b]pyridazine. As mentioned, reaction with ammonia yields the parent amine, but a wide array of primary and secondary amines can be used to generate a library of N-substituted derivatives at the C6 position. researchgate.net
Further functionalization can be achieved on substituted analogs. For example, in a diphenyl-substituted tetrazolo[1,5-b]pyridazine containing a carbohydrazide (B1668358) group (-CONHNH₂), this group serves as a versatile handle. It can be reacted with aromatic aldehydes to form Schiff base derivatives (arylidenecarbohydrazides) or with sulfonyl chlorides and isothiocyanates to yield N-sulfonyl and N-thiocarbamoyl derivatives, respectively. nih.gov
The amino group of this compound itself can be a point of derivatization. While specific examples for the parent compound are less detailed in the literature, analogous primary amino groups on heterocyclic systems are commonly used to form Schiff bases via condensation with aldehydes. nih.gov They can also be converted into ureas by reacting with isocyanates. researchgate.net In the context of energetic materials, the amino group, along with the pyridazine ring, can be nitrated to produce highly energetic nitramino and nitro derivatives. dtic.milresearchgate.net
Introduction of Nitrogen-Rich Groups (Nitro, Amino, Azido)
The introduction of nitrogen-rich functional groups such as nitro (NO₂), amino (NH₂), and azido (N₃) is a key strategy in the synthesis of high-energy tetrazolo[1,5-b]pyridazine derivatives. These groups significantly increase the nitrogen content and energy density of the resulting molecules.
A common precursor for these syntheses is 3,6-dichloropyridazin-4-amine. Facile and direct synthetic routes have been developed to produce advanced energetic materials from this commercially available reagent. sci-hub.se For instance, two metal-free explosives, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, have been synthesized through straightforward two-step pathways. acs.orgdtic.milnih.gov
The synthesis of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine involves reacting a hydrazine-substituted intermediate with sodium nitrite in dilute HCl to form the fused tetrazole ring. sci-hub.sedtic.mil Subsequent treatment with aqueous ammonia leads to the final diamine product. sci-hub.sedtic.mil This compound demonstrates superior thermal stability (decomposition temperature of 290 °C) and remarkable insensitivity, making it a potential secondary explosive. acs.orgdtic.milnih.govdtic.mil
Another derivative, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine, has also been synthesized and characterized as a promising energetic material due to its good thermal stability and high energy level. researchgate.net The introduction of the azido group is often accomplished via nucleophilic substitution using sodium azide. beilstein-journals.orgnih.gov For example, 6-azidotetrazolo[1,5-b]pyridazine can be prepared by treating 3,6-dichloropyridazine with sodium azide. beilstein-journals.org
| Compound Name | Precursor | Key Reagents | Notable Properties | References |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | Hydrazine-substituted pyridazine | Sodium nitrite, aq. Ammonia | High thermal stability (Td = 290 °C), low sensitivity | acs.org, dtic.mil, nih.gov, dtic.mil |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 3,6-dichloropyridazin-4-amine | NaN₃, Nitrating agents | Excellent detonation performance (Dv = 8746 m/s) | acs.org, dtic.mil, nih.gov |
| 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | - | - | Good thermal stability (Td > 175 °C), high energy | researchgate.net |
| 6-azidotetrazolo[1,5-b]pyridazine | 3,6-dichloropyridazine | Sodium azide | Intermediate for further reactions | beilstein-journals.org |
Phosphonyl Carbanion Reagent Conjugation
A high-yielding, general synthesis for imidazophosphor ester-based tetrazolo[1,5-b]pyridazines has been developed utilizing a conjugated reaction with phosphonyl carbanion reagents. beilstein-journals.org This methodology involves the reaction of 3,6-diazidopyridazine with various Horner-Emmons (HE) reagents, which are types of phosphonyl carbanions. beilstein-journals.org
The reaction is typically carried out in a sodium ethanolate (B101781) solution. The phosphonyl carbanion reagent adds to the diazidopyridazine, which exists predominantly in its tetrazole form (6-azidotetrazolo[1,5-b]pyridazine). This is followed by an intramolecular cyclization to yield the final fused imidazophosphor ester products. beilstein-journals.org For example, the reaction of 6-azidotetrazolo[1,5-b]pyridazine with methyl diethyl phosphonoacetate in sodium ethanolate results in diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate with a 78% yield. beilstein-journals.org This method provides a practical and efficient route to various phosphonate-based tetrazolo[1,5-b]pyridazine derivatives. beilstein-journals.org
| Starting Material | Reagent | Product | Yield | Reference |
| 6-azidotetrazolo[1,5-b]pyridazine | Methyl diethyl phosphonoacetate | Diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate | 78% | beilstein-journals.org |
| 3,6-diazidopyridazine | Horner-Emmons (HE) reagents | Imidazophosphor esters based tetrazolo[1,5-b]pyridazine | High | beilstein-journals.org |
Substitution Reactions with Amines
Substitution reactions are a fundamental method for introducing amino functionalities onto the tetrazolo[1,5-b]pyridazine core. A key intermediate for these reactions is 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir This chloro-derivative is synthesized in high yield from the commercially available 3,6-dichloropyridazine. The process involves an initial reaction with hydrazine to form 1-(6-chloropyridazin-3-yl)hydrazine, followed by diazotization, which quantitatively converts it to 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir
The chlorine atom at the 6-position is susceptible to nucleophilic substitution. It readily undergoes substitution reactions with various amines in ethanol at room temperature to yield the corresponding 6-amino-substituted tetrazolo[1,5-b]pyridazines. iau.ir Similarly, amination can be achieved using aqueous ammonia. For example, a tetrazole-fused diazine compound treated with aqueous ammonia leads to the formation of an amino derivative, a reaction confirmed by single-crystal X-ray diffraction analysis. sci-hub.sedtic.mil These substitution reactions provide a convenient and efficient pathway to various amine derivatives of the core scaffold. iau.ir
Formation of Carboxamide Moieties
The synthesis of carboxamide and related moieties on the tetrazolo[1,5-b]pyridazine ring system has been explored through the reactions of carbohydrazide derivatives. The hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid serves as a versatile starting material. nih.gov
This carbohydrazide can be reacted with various reagents to form structures analogous to carboxamides:
Reaction with Aldehydes: Treatment with aromatic aldehydes yields 8-arylidenecarbohydrazide derivatives. nih.gov
Reaction with Sulfonyl Chlorides: Reaction with methanesulfonyl chloride or benzenesulfonyl chloride affords the corresponding N-substituted sulfonamide derivatives. nih.gov
Reaction with Isothiocyanates: Phenyl and benzyl (B1604629) isothiocyanates react with the hydrazide to give N-substituted thiourea (B124793) derivatives. nih.gov
Furthermore, the hydrazide can be cyclized to form other heterocyclic systems. Reaction with potassium ethylxanthate (B89882) produces a 1,3,4-oxadiazole-2-thione derivative, and treatment with N-aminothiosemicarbazide yields a 4-amino-1,2,4-triazole-3-thione. nih.gov While not direct carboxamide formation, these reactions demonstrate the utility of the carbohydrazide precursor in creating a diverse range of N-acylated and related structures on the tetrazolo[1,5-b]pyridazine core. nih.gov
Preparation of Alkali Metal Salts and Hydrolysis Products
Alkali metal salts of functionalized tetrazolo[1,5-b]pyridazines have been synthesized, primarily to modify the properties of energetic materials. A series of alkali metal salts of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine have been prepared and characterized. researchgate.net
The general synthetic method involves suspending the parent compound, 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine semihydrate, in water within an ice bath. An aqueous solution of the corresponding alkali metal hydroxide (B78521) (MOH, where M = Li, Na, K, Rb, Cs) is then added with stirring. researchgate.net The resulting solution is filtered, and upon standing at room temperature for several days, crystals of the alkali metal salts can be collected. researchgate.net
Under specific conditions, hydrolysis of the 6-nitramino and 8-amino groups can occur. This leads to the formation of alkali metal salts of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine and 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine. researchgate.net
| Parent Compound | Reagent | Product Type | Metal Cations (M) | Reference |
| 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | MOH (aq) | Alkali metal salt | Li, Na, K, Rb | researchgate.net |
| 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | - | Hydrolysis Product | - | researchgate.net |
Optimization of Synthetic Routes and Reaction Conditions
The optimization of synthetic pathways for tetrazolo[1,5-b]pyridazine derivatives is crucial for improving efficiency, yield, and safety, particularly for energetic materials. Research has focused on developing straightforward, high-yielding, and environmentally benign methodologies. acs.orgdtic.mil
Key aspects of optimization include:
Minimizing Steps: Developing syntheses that proceed in as few steps as possible from commercially available starting materials is a primary goal. The "straightforward two-step synthetic routes" for certain energetic derivatives exemplify this principle. acs.orgnih.gov
Mild Reaction Conditions: The use of mild conditions, such as performing amine substitutions at room temperature, enhances the practicality and safety of the synthesis. iau.ir
High Yields: Methodologies are sought that produce the desired product quantitatively or in high yield, reducing waste and simplifying purification. beilstein-journals.orgiau.ir
Green Chemistry: An emphasis is placed on environmentally friendly methods. This includes using less hazardous reagents and solvents to shorten the time from laboratory-scale research to practical applications. acs.orgdtic.mil
Catalyst Use: In related heterocyclic syntheses, the use of efficient catalysts, such as nanocatalysts in clean solvents, has been introduced to optimize the preparation of tetrazole derivatives. researchgate.net While not explicitly detailed for the title compound, such approaches represent a direction for future optimization.
By focusing on these areas, researchers aim to make the synthesis of tetrazolo[1,5-b]pyridazine and its derivatives more practical, cost-effective, and sustainable. acs.orgdtic.mil
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions
The tetrazolo[1,5-b]pyridazine (B14759603) ring system, particularly when substituted with a good leaving group, readily undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the fused tetrazole ring and the pyridazine (B1198779) nitrogens renders the carbon atoms of the pyridazine ring electrophilic and thus susceptible to attack by nucleophiles.
A key example is the substitution of a halogen atom at the 6-position. Studies have shown that 6-chlorotetrazolo[1,5-b]pyridazine (B1605628), a precursor to the title compound, reacts with various primary and secondary amines in ethanol (B145695) at room temperature to yield the corresponding 6-amino-substituted derivatives. iau.ir This displacement of the chloro group is a classic example of an S_NAr (Nucleophilic Aromatic Substitution) reaction.
The general mechanism for such substitutions on pyridazine systems can proceed through different pathways, including the formation of a σ-adduct (Meisenheimer complex) followed by the elimination of the leaving group (S_N(AE) mechanism). wur.nl The reaction of 6-chlorotetrazolo[1,5-b]pyridazine with ammonia (B1221849) or amines to form tetrazolo[1,5-b]pyridazin-6-amine and its derivatives follows this pattern. dtic.mil
Table 1: Examples of Nucleophilic Substitution on 6-Chlorotetrazolo[1,5-b]pyridazine iau.ir
| Nucleophile (Amine) | Product |
| Ammonia | This compound |
| Diethylamine | N,N-Diethylthis compound |
| Piperidine | 6-(Piperidin-1-yl)tetrazolo[1,5-b]pyridazine |
| Morpholine | 6-(Morpholin-4-yl)tetrazolo[1,5-b]pyridazine |
Redox Processes Involving Nitrogen Heteroatoms
The nitrogen-rich tetrazolo[1,5-b]pyridazine system can participate in redox reactions, particularly involving the fused tetrazole ring. The tetrazole ring itself is a product of a redox process, specifically the diazotization of a hydrazinopyridazine precursor followed by cyclization. dtic.mil In this reaction, the hydrazine (B178648) is oxidized while the nitrous acid (from sodium nitrite) is reduced.
Hydrolysis Reactions
The amino group on the tetrazolo[1,5-b]pyridazine ring system can be susceptible to hydrolysis under certain conditions, leading to its replacement by a hydroxyl group. This transformation is particularly observed in highly substituted derivatives. For instance, research on energetic materials derived from this scaffold has shown that 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine can undergo hydrolysis. researchgate.net Depending on the reaction conditions, either the 6-nitramino group or the 8-amino group can be hydrolyzed to a hydroxyl group, yielding the corresponding 6-hydroxy or 8-hydroxy derivatives. researchgate.net This reaction is significant as it demonstrates that C-N bonds on the pyridazine ring can be cleaved by water, acting as a nucleophile, to form more stable C-O bonds, especially when the ring is activated by other electron-withdrawing groups like a nitro group.
Table 2: Hydrolysis of Substituted Tetrazolo[1,5-b]pyridazine Derivatives researchgate.net
| Starting Material | Conditions | Product |
| 6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | Aqueous alkali metal hydroxide (B78521) | Alkali metal salts of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine |
| 6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | Aqueous alkali metal hydroxide | Alkali metal salts of 6-amino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine |
Reactions with Phosphanes and Phosphites
The reactivity of azido-substituted tetrazolopyridazines with phosphorus-based nucleophiles like phosphanes and phosphites has been explored, leading to various phosphorus-containing heterocyclic products. These reactions often proceed through intermediates that are characteristic of phosphorus chemistry.
The reaction between an azide (B81097) and a phosphine (B1218219) to form a phosphazene, known as the Staudinger reaction, is a fundamental transformation in organic chemistry. While the direct reaction of this compound is not documented, its synthetic precursor, 6-azidotetrazolo[1,5-b]pyridazine (B79752), is a key substrate for reactions with phosphorus nucleophiles. nih.gov In solution, 6-azidotetrazolo[1,5-b]pyridazine exists in equilibrium with its tetrazole form. The azide tautomer can react with trivalent phosphorus compounds, and the initial step is expected to be the formation of a phosphazide (B1677712) intermediate, which upon loss of dinitrogen, would yield a phosphazene. These phosphazene intermediates are often highly reactive and can undergo subsequent intramolecular reactions, especially given the proximate and reactive nature of the fused ring system.
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The reaction proceeds via an S_N2 attack of the phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate, which then dealkylates to yield the stable pentavalent phosphonate (B1237965). wikipedia.org
In the context of the tetrazolopyridazine system, related transformations have been observed. The reaction of 6-azidotetrazolo[1,5-b]pyridazine with phosphonyl carbanions, such as those used in Horner-Emmons reactions, demonstrates the nucleophilic character of phosphorus reagents towards the pyridazine ring. nih.gov For example, the reaction with methyl diethyl phosphonoacetate in the presence of a base leads to the formation of a fused imidazophosphonate derivative. nih.gov Although not a classic Michaelis-Arbuzov reaction, this process involves the attack of a nucleophilic phosphorus species onto the heterocyclic system, followed by cyclization and rearrangement to form a stable P=O bond, which is the hallmark of the Arbuzov rearrangement.
Intramolecular Cyclization Processes
The tetrazolo[1,5-b]pyridazine scaffold serves as a versatile platform for the construction of more complex, polycyclic heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve a derivative of the parent ring that bears a reactive side chain, which can cyclize back onto the fused ring system.
One prominent example involves the reaction of 6-azidotetrazolo[1,5-b]pyridazine with phosphonyl carbanion reagents. nih.gov After the initial attack of the carbanion, a subsequent intramolecular cyclization occurs, leading to the formation of a new fused ring, resulting in compounds like diethyl 8-oxo-7,8-dihydroimidazo[1,2-f]tetrazolo[1,5-b]pyridazin-7-ylphosphonate. nih.gov
Another set of examples arises from derivatives at other positions of the ring system. The hydrazide of 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylic acid can be converted into various N-substituted derivatives. nih.gov When this hydrazide is reacted with potassium ethylxanthate (B89882), it undergoes an intramolecular cyclization to afford a 5-(tetrazolopyridazinyl)-1,3,4-oxadiazole-2-thione. Similarly, reaction with N-aminothiosemicarbazide results in a cyclized product, 4-amino-1,2,4-triazole-3-thione, fused to the pyridazine ring. nih.gov These transformations highlight how functional groups attached to the tetrazolo[1,5-b]pyridazine core can be manipulated to build additional heterocyclic rings.
Investigation of Reaction Mechanisms
The investigation into the reaction mechanisms of this compound and its derivatives is crucial for understanding its chemical behavior and for the rational design of new synthetic pathways. While dedicated mechanistic studies on the title compound are not extensively documented, significant insights can be drawn from the reactivity of the parent tetrazolo[1,5-b]pyridazine ring system and related heterocyclic compounds. Key mechanistic aspects include azide-tetrazole tautomerism and nucleophilic substitution reactions.
A pivotal feature of fused tetrazole systems is the potential for ring-chain tautomerism, specifically the azide-tetrazole equilibrium. In related heterocyclic systems like tetrazolo[1,5-a]pyrimidines, it has been demonstrated that the fused tetrazole ring can exist in equilibrium with an open-chain 2-azidopyrimidine (B1655621) form. beilstein-journals.orgnih.gov This equilibrium is influenced by factors such as the substituents on the pyrimidine (B1678525) ring and the polarity of the solvent. beilstein-journals.org For instance, in solution, the tetrazole form is often favored, and this equilibrium allows the molecule to participate in reactions characteristic of azides, such as 1,3-dipolar cycloadditions (click chemistry). nih.gov It is plausible that this compound can also exhibit this tautomerism, existing in equilibrium with 3-azido-6-aminopyridazine. This would open up reaction pathways involving the azide functional group. In the synthesis of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, the azido-tetrazole form is the sole observed product, highlighting the stability of the fused ring system in certain derivatives. nih.gov
Nucleophilic substitution is another significant transformation for the tetrazolo[1,5-b]pyridazine core. The pyridazine ring is electron-deficient, and the fused tetrazole ring further enhances this deficiency, making the carbon atoms of the pyridazine ring susceptible to nucleophilic attack. This is exemplified by the reactivity of halogenated derivatives. For instance, 6-chlorotetrazolo[1,5-b]pyridazine readily undergoes nucleophilic substitution with various amines at room temperature to yield the corresponding 6-amino derivatives. uni-muenchen.de The reaction likely proceeds through a standard SNAr (nucleophilic aromatic substitution) mechanism, involving the addition of the nucleophile to the electron-deficient carbon atom bearing the leaving group (chloride), followed by the elimination of the leaving group to restore aromaticity.
The presence of the amino group at the 6-position in this compound is expected to influence its reactivity. The amino group is an electron-donating group, which can modulate the electrophilicity of the pyridazine ring. This can affect the rates and regioselectivity of further substitution reactions. Computational studies on aminopyridines have shown that the amino group can influence the charge distribution within the heterocyclic ring. researchgate.net
The synthesis of related compounds provides further clues into the reaction mechanisms. For example, the synthesis of imidazophosphor ester based tetrazolo[1,5-b]pyridazines from 3,6-diazidopyridazine involves a conjugated reaction with phosphonyl carbanion reagents followed by intramolecular cyclization, indicating the tetrazole form as the reactive species. beilstein-journals.org
While detailed kinetic and computational data for the reaction mechanisms of this compound are not extensively available, the established principles of heterocyclic chemistry and the reactivity of analogous systems provide a solid framework for understanding its chemical transformations. The interplay between azide-tetrazole tautomerism and the electrophilic nature of the pyridazine ring are central to its reactivity profile.
Interactive Data Tables
Table 1: Nucleophilic Substitution on Halogenated Tetrazolo[1,5-b]pyridazine Precursors
| Nucleophile | Leaving Group | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Various Amines | Cl | Ethanol | Room Temp. | 6-Amino-tetrazolo[1,5-b]pyridazines | Not specified | uni-muenchen.de |
| Sodium Azide | Cl | Acetone/Water | Not specified | 6-Azido-tetrazolo[1,5-b]pyridazine | Not specified | nih.gov |
| Hydrazine Monohydrate | Cl | Ethanol | Not specified | 6-Hydrazinyl-tetrazolo[1,5-b]pyridazine | Not specified | nih.gov |
Tautomerism and Isomerization Studies
Azide-Tetrazole Tautomerism in Pyridazine (B1198779) Systems
A critical feature of the tetrazolo[1,5-b]pyridazine (B14759603) ring system is the existence of a dynamic equilibrium between the fused-ring tetrazole form and its open-chain azido-pyridazine isomer. This phenomenon, known as azide-tetrazole tautomerism, is a well-documented aspect of many fused heterocyclic systems. In the case of Tetrazolo[1,5-b]pyridazin-6-amine, this equilibrium involves the interconversion between the tetrazole form and 3-azido-6-aminopyridazine.
Equilibrium Investigations of Tautomeric Forms
The position of the azide-tetrazole equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and the physical state (solid or solution). For tetrazolo[1,5-a]pyrimidine (B1219648) systems, which are structurally related to tetrazolo[1,5-b]pyridazines, it has been observed that increasing the solvent polarity can shift the equilibrium towards the tetrazole form. nih.gov For instance, a study on furo[2,3-e][1,5-c]pyrimidines demonstrated a significant increase in the proportion of the tetrazolo tautomer when moving from a non-polar solvent like CCl₄ to a polar one like DMSO-d₆. nih.gov
In many fused heterocyclic systems, the tetrazole form is generally found to be the more stable tautomer. acs.org Theoretical calculations using Density Functional Theory (DFT) on related systems have shown the tetrazole isomer to be energetically more favorable than the corresponding azide (B81097) form. nih.gov For example, in a study of substituted tetrazolo[1,5-a]pyrimidines, the tetrazole form was predicted to be more stable in the solid state. nih.gov While specific equilibrium constants for this compound are not extensively documented in the literature, the general principles observed in analogous pyridazine and pyrimidine (B1678525) systems suggest a predominance of the tetrazole tautomer, particularly in polar environments.
The synthesis of related compounds, such as 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, has shown that the azido-tetrazole form can be the sole product observed, indicating a strong preference for this arrangement over a diazide or ditetrazole structure. dtic.mil
Spectroscopic Evidence for Tautomeric Forms (IR, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the characterization and differentiation of the tetrazole and azide tautomers.
Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum for identifying the azide tautomer is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃), which typically appears in the range of 2100-2200 cm⁻¹. The absence of this band is a strong indicator of the predominance of the tetrazole form. The IR spectra of related tetrazolo[1,5-b]pyridazine compounds have been recorded to confirm their structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons in the pyridazine ring will differ between the tetrazole and azide forms due to the changes in the electronic environment. In a study of a related energetic compound, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, NMR spectra confirmed the existence of the azido-tetrazole form. dtic.mil For this compound, the protons on the pyridazine ring would exhibit distinct signals that could be used to quantify the ratio of the two tautomers in a given solvent if both were present in significant amounts.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound. While both tautomers have the same molecular weight, fragmentation patterns might differ, providing clues to the dominant isomer in the gas phase.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₄H₄N₆ |
| Monoisotopic Mass | 136.04974 Da |
| Predicted m/z | [M+H]⁺: 137.05702 |
| [M+Na]⁺: 159.03896 | |
| [M-H]⁻: 135.04246 | |
| Data sourced from PubChem CID 321082 uni.lu |
Valence Isomerizations of Tetrazolo[1,5-b]pyridazines
Beyond azide-tetrazole tautomerism, tetrazolo[1,5-b]pyridazines can undergo valence isomerization, which involves the rearrangement of bonding electrons leading to a different, albeit isomeric, molecular structure. These transformations are often induced thermally or photochemically.
Studies on the parent tetrazolo[1,5-b]pyridazine and its derivatives have shown that they can undergo thermal valence isomerization. This process can lead to the formation of various isomeric products through complex reaction pathways. The specific products formed and the conditions required for these isomerizations are highly dependent on the substitution pattern of the pyridazine ring. While detailed studies on the valence isomerization of the 6-amino substituted derivative are not widely available, the general reactivity of the parent ring system provides a framework for understanding its potential transformations.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone in the computational study of tetrazolo[1,5-b]pyridazine-based molecules. This powerful method is utilized to investigate various molecular and crystalline properties, offering a microscopic understanding that complements experimental findings. DFT is instrumental in predicting geometries, electronic structures, and thermodynamic parameters, which are essential for assessing the potential of these compounds as energetic materials.
Prediction of Molecular Geometries
DFT calculations have been successfully used to predict the molecular geometries of tetrazolo[1,5-b]pyridazine (B14759603) derivatives. For instance, in a related compound, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, all atoms are predicted to be coplanar. dtic.mil Key geometric parameters such as bond lengths and torsion angles are determined through these calculations. For example, in one derivative, bond lengths were found to range from 1.295 Å to 1.491 Å. dtic.mil The planarity of the molecule is confirmed by torsion angles close to zero or 180 degrees. dtic.mil The presence of intermolecular hydrogen bonds, which contribute to molecular stability, can also be identified and analyzed. dtic.mil
Table 1: Selected Predicted Geometric Parameters for a Tetrazolo[1,5-b]pyridazine Derivative
| Parameter | Value |
|---|---|
| O(2)−N(3)−C(4)−C(14) Torsion Angle | -1.2° |
| N(6)−C(5)−C(7)−N(8) Torsion Angle | 1.1° |
| N11−N12 Bond Length | 1.295 Å |
| C7−C5 Bond Length | 1.491 Å |
| N9−N10−C14 Bond Angle | 129.8° |
Data sourced from a study on 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine. dtic.mil
Analysis of Electronic Properties (Energy Band Structures)
The electronic properties, including energy band structures, are critical for understanding the reactivity and stability of these compounds. While specific energy band structure data for the parent compound is not detailed in the provided results, DFT is a standard method for such analyses. These calculations would typically reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Mapping
Electrostatic potential (ESP) mapping is a valuable tool for analyzing the charge distribution on the molecular surface and predicting intermolecular interactions and sensitivity to impact. dtic.milresearchgate.net For energetic compounds, regions of positive potential are often associated with sensitivity to nucleophilic attack, while negative potential regions can indicate sites for electrophilic attack. In studies of related tetrazole-containing molecules, ESP maps show negative potential localized on nitrogen atoms, while positive potential is found on hydrogen atoms, particularly those of amino groups. researchgate.net The distribution and intensity of these positive and negative regions on the van der Waals surface are closely related to the impact sensitivities of the molecules. dtic.mil
Thermodynamic Property Determination (Heats of Formation)
DFT calculations are employed to determine the heats of formation (HOF), a crucial parameter for evaluating the energetic performance of a compound. researchgate.net Nitrogen-rich compounds like tetrazolo[1,5-b]pyridazine derivatives often exhibit high positive heats of formation, which contributes to their energetic nature. researchgate.netresearchgate.net For example, derivatives of tetrazolo[1,5-b]pyridazine have been reported to possess high heats of formation, which, combined with high density, leads to excellent detonation performance. researchgate.net
Prediction of Crystal Parameters and Anisotropy of Compressibility
Computational methods can predict crystal parameters, including the space group and unit cell dimensions. For a derivative, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, it was found to crystallize in the monoclinic space group P21/n with four molecules per unit cell. dtic.mil The crystal structure is stabilized by π-π stacking interactions between the layered structures. dtic.mil While the anisotropy of compressibility is not explicitly detailed in the provided search results, this property can be computationally investigated to understand how the crystal structure responds to pressure, which is important for predicting the sensitivity and performance of energetic materials.
Conformational Analysis (e.g., Torsion Angles, Group Rotations)
Conformational analysis, including the study of torsion angles and the rotation of functional groups, is essential for understanding the three-dimensional structure and flexibility of the molecule. DFT calculations reveal that the core tetrazolo[1,5-b]pyridazine ring system is largely planar. dtic.mil Torsion angles in derivatives are often close to 0° or 180°, indicating a high degree of planarity. dtic.mil For instance, in 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the torsion angles O(2)−N(3)−C(4)−C(14) and N(6)−C(5)−C(7)−N(8) are reported as -1.2° and 1.1°, respectively, confirming the coplanar arrangement of the atoms. dtic.mil This planarity can influence crystal packing and intermolecular interactions.
Intermolecular Interaction Analysis (Hydrogen Bonding, Bond Length Changes under Pressure)
The stability and physical properties of crystalline solids are significantly influenced by intermolecular interactions, particularly hydrogen bonds and π-π stacking. Analysis of these forces is critical for understanding the behavior of tetrazolo[1,5-b]pyridazine derivatives.
Hydrogen Bonding and Other Intermolecular Contacts
In a study of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, a compound closely related to tetrazolo[1,5-b]pyridazin-6-amine, single-crystal X-ray diffraction analysis revealed the presence of a stabilizing intermolecular hydrogen bond, designated as N(6)−H(6A)···O(1). dtic.mil This type of interaction is fundamental to the formation of stable, three-dimensional networks in the crystal lattice. dtic.mil
A Hirshfeld surface analysis was performed on this derivative to quantify the contributions of various intermolecular contacts. The analysis showed that hydrogen-bridge contacts accounted for a remarkable 67.9% of all interactions, which is believed to contribute to the compound's low sensitivity as an energetic material. dtic.mil The primary interactions are detailed in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| N···H | 36.0 |
| O···H | 24.4 |
| H···H | 7.5 |
Other studies on similar nitrogen-rich heterocyclic compounds, such as 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz), have also underscored the dominant role of strong hydrogen bonds in the formation and stabilization of dimers. energetic-materials.org.cn
Bond Lengths at Ambient Pressure
The geometry of the fused ring system is a key determinant of its properties. For the 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine derivative, all atoms were found to be coplanar. dtic.mil The bond lengths within this molecule were reported to range from 1.295 Å to 1.491 Å. dtic.mil
| Bond | Length (Å) |
|---|---|
| N11−N12 | 1.295 |
| C7−C5 | 1.491 |
Currently, there is no specific information available in the searched literature regarding the changes in bond lengths for this compound or its close derivatives under pressure.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands, such as tetrazolo[1,5-b]pyridazine derivatives, might interact with biological protein targets.
Research has successfully identified compounds based on the 1,2,3,4-tetrazolo[1,5-b]pyridazine structure as potent inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1). nih.gov MACC1 is a key regulator of metastasis, and its high expression is linked to poor prognosis in cancer patients. nih.gov Docking studies indicate that these compounds effectively inhibit MACC1-driven cancer cell motility, and the NFκB pathway has been identified as one of the targeted modes of action. nih.gov
While direct docking studies on this compound are limited, research on analogous fused pyrazolo[4,3-e]tetrazolo[1,5-b] dtic.milenergetic-materials.org.cnmdpi.comtriazine systems provides insight into potential cancer-related targets. These studies have explored interactions with several key proteins. mdpi.commdpi.com
| Potential Protein Target | Function | Example Binding Score (for a related Triazine Sulfonamide) mdpi.com |
|---|---|---|
| AKT1 | Protein kinase involved in cell survival and proliferation | -12.42 |
| mTOR1 | Kinase that regulates cell growth, proliferation, and metabolism | -9.08 |
| PD-L1 | Immune checkpoint protein | -12.33 |
| AKT2 | Protein kinase, isoform of AKT1 | -11.81 |
| BTK | Bruton's tyrosine kinase, involved in B-cell signaling | Not specified |
These findings suggest that the broader class of fused tetrazole-azine compounds has significant potential for interacting with key targets in oncology.
Computational Prediction of Biological Activity (Virtual Screening)
Virtual screening, including high-throughput screening (HTS), is a powerful computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.
A landmark study utilized a human MACC1 promoter-driven luciferase reporter-based HTS to screen a library of 118,500 compounds. nih.gov This extensive screening campaign successfully identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds as efficient transcriptional inhibitors of MACC1. nih.gov The results of the screen were validated in vitro, where the identified compounds demonstrated the ability to decrease MACC1-induced cancer cell motility. nih.gov
This discovery is significant as it established the tetrazolo[1,5-b]pyridazine core as an essential inhibitory structure for a critical metastasis-related target. The success of this HTS approach highlights the power of computational prediction in identifying novel biological activities for specific chemical scaffolds, paving the way for the development of new anti-metastatic therapies. nih.gov
Structure Activity Relationship Sar Investigations
Impact of Structural Modifications on Biological Efficacy (General Principles)
Research into various classes of tetrazolo[1,5-b]pyridazine (B14759603) derivatives has revealed several general principles governing their SAR. For instance, in the development of anti-inflammatory and antinociceptive agents, the addition of a phosphonate (B1237965) or bisphosphonate moiety has been shown to be a critical determinant of activity. beilstein-journals.orgnih.gov The core tetrazolo[1,5-b]pyridazine structure often serves as a rigid scaffold to correctly orient these pharmacophoric groups for optimal interaction with their biological targets.
Furthermore, the nature and position of substituents on the pyridazine (B1198779) ring are crucial. The parent compound, 6-aminotetrazolo[1,5-b]pyridazine, can be systematically modified. For example, substitution at the 6-position with different amines or other functional groups can be achieved via a 6-chloro intermediate, allowing for a systematic exploration of the chemical space around this position. iau.ir The resulting changes in electronic properties, steric bulk, and hydrogen bonding potential directly correlate with changes in biological activity.
In a different context, the introduction of specific functional groups can tailor the properties of tetrazolo[1,5-b]pyridazine derivatives for applications as energetic materials. The addition of nitro (-NO2) and azido (B1232118) (-N3) groups, for example, significantly alters the energetic performance and sensitivity of the molecule. dtic.milacs.org This demonstrates the broad impact of structural modifications on the function of this heterocyclic system.
Influence of Substituent Groups on Bioactivity (e.g., Amino Group Effect)
The amino group at the 6-position of the tetrazolo[1,5-b]pyridazine ring system plays a pivotal role in modulating biological activity. Its ability to act as a hydrogen bond donor and its basicity are key features that can be fine-tuned through substitution.
In studies on anti-inflammatory agents, the amino group has been a key anchor for further chemical elaboration. For instance, the reaction of 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) with various amines leads to a library of 6-substituted amino derivatives. iau.ir The nature of the substituent on the amino group can influence lipophilicity, which in turn affects cell permeability and target engagement.
Moreover, the electronic nature of substituents on the pyridazine ring can have a profound effect. In a series of 1,5-disubstituted tetrazoles, which share the tetrazole ring feature, the introduction of electron-donating groups (like alkoxy) or electron-withdrawing groups on an adjacent aryl ring led to significant variations in antiproliferative activity. nih.gov While not the exact same scaffold, these findings suggest that similar electronic modulation on the pyridazine ring of tetrazolo[1,5-b]pyridazine could be a viable strategy for optimizing bioactivity.
Relationship between Molecular Architecture and Target Binding Affinity
The three-dimensional arrangement of atoms in tetrazolo[1,5-b]pyridazine derivatives is fundamental to their interaction with biological targets. The rigid, planar nature of the fused ring system provides a defined scaffold from which substituents can be projected into the binding pockets of enzymes or receptors.
For the anti-inflammatory and antinociceptive derivatives, the molecular architecture is designed to mimic the binding of endogenous ligands to enzymes like cyclooxygenase (COX). The introduction of phosphonate esters creates specific functionalities that can interact with key residues in the active site. beilstein-journals.orgnih.gov The spatial relationship between the tetrazolo[1,5-b]pyridazine core and these appended groups is critical for high-affinity binding.
The planarity of the tetrazolo[1,5-b]pyridazine system is a recurring theme. In energetic materials, the coplanarity of all atoms in the molecule, as seen in the crystal structure of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, contributes to its stability and performance characteristics. dtic.mil This planarity would similarly influence how the molecule fits into a protein's binding site in a biological context.
The importance of molecular shape is further underscored by studies on related heterocyclic systems. For combretastatin (B1194345) A-4 analogues containing a tetrazole ring, the cis-configuration of a double bond was essential for activity, emphasizing the precise geometry required for target interaction. nih.gov While tetrazolo[1,5-b]pyridazine has a fused ring system rather than a flexible linker, the principle of a well-defined molecular architecture for optimal binding remains the same.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These methodologies have been applied to tetrazolo[1,5-b]pyridazine derivatives to understand the physicochemical properties that drive their efficacy and to guide the design of new, more potent analogues.
A QSAR study was conducted on a series of substituted imidazophosphor ester-based tetrazolo[1,5-b]pyridazines to elucidate the factors governing their anti-inflammatory and antinociceptive activities. beilstein-journals.org This type of study typically involves calculating a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then used to build a statistical model that predicts the biological activity.
The goal of such a QSAR model is to identify which molecular properties are most influential. For example, the model might reveal that a certain range of lipophilicity (often expressed as logP) and specific electronic properties of the substituents are correlated with higher anti-inflammatory potency. These insights allow medicinal chemists to prioritize the synthesis of new compounds that are predicted to have improved activity.
While the specific details of the QSAR models for tetrazolo[1,5-b]pyridazine derivatives are found within specialized literature, the general approach involves a cycle of synthesis, biological testing, and computational modeling to refine the understanding of the SAR and to rationally design the next generation of compounds.
Applications in Advanced Materials Science
Development of Nitrogen-Rich Energetic Materials
The tetrazolo[1,5-b]pyridazine (B14759603) scaffold is a key component in the synthesis of advanced nitrogen-rich energetic materials. dtic.mil Its high nitrogen content and thermal stability are foundational properties for creating next-generation explosives and propellants. dtic.mil Designing energetic materials from nitrogen-rich heterocycles is a recognized and effective strategy for creating novel materials with high energy density. dtic.mil
The tetrazolo[1,5-b]pyridazine structure serves as a versatile and promising building block for creating new High Energy Density Materials (HEDMs). researchgate.netnih.gov Researchers have successfully synthesized novel energetic compounds by modifying this core structure with various nitrogen-rich functional groups, such as nitro (-NO2), amino (-NH2), and azido (B1232118) (-N3). dtic.mil
Two notable examples derived from this scaffold are 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine. nih.govacs.org These compounds are synthesized through straightforward, high-yield routes starting from commercially available reagents like 3,6-dichloropyridazin-4-amine. dtic.mil The accessibility of these synthesis pathways makes these materials viable candidates for practical applications. dtic.mil
The energetic performance of these derivatives is significant. For instance, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine demonstrates a detonation velocity (Dv) of 8746 m/s and a detonation pressure (P) of 31.5 GPa, which is superior to some commercial primary explosives. researchgate.netnih.govacs.org Its ability to initiate secondary explosives like RDX with a small charge highlights its potential as a powerful and green primary explosive. researchgate.netnih.gov
On the other hand, 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine is noted for its exceptional thermal stability (decomposition temperature of 290 °C) and remarkable insensitivity to impact and friction, making it a promising candidate for a secondary explosive. dtic.milnih.govacs.org The replacement of the thermally sensitive azido group with a more stable amino group is responsible for this enhanced stability. dtic.mil
Table 1: Detonation Properties of Tetrazolo[1,5-b]pyridazine Derivatives This table presents the measured and calculated energetic properties of two key derivatives compared to a standard explosive.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 1.838 | 8746 | 31.5 | researchgate.net, acs.org |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | 1.854 | 8801 | 32.0 | dtic.mil |
| RDX (Reference) | 1.82 | 8750 | 34.0 | researchgate.net |
The design of energetic materials using nitrogen-rich heterocycles like tetrazolo[1,5-b]pyridazine is guided by several key principles aimed at balancing energy output with safety and stability. dtic.mil
A primary strategy is to maximize nitrogen content. The formation of nitrogen gas (N2) upon detonation is thermodynamically highly favorable, releasing large amounts of energy. The tetrazolo[1,5-b]pyridazine ring system provides a high-nitrogen backbone, which is an excellent starting point for energetic materials. dtic.mil
Another principle involves the introduction of specific explosophoric groups (e.g., nitro, azido) to the heterocyclic core to enhance energetic performance. dtic.mil However, this must be balanced with the material's sensitivity. For example, while the azido group significantly increases the energy of a compound, it also tends to increase its sensitivity to stimuli like impact and friction. dtic.mil
To mitigate sensitivity, the introduction of amino groups and the formation of extensive intermolecular hydrogen bonds are crucial design elements. dtic.mil In 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine, the presence of amino groups and resulting hydrogen bonds contributes to its remarkable insensitivity (Impact Sensitivity > 40 J, Friction Sensitivity > 360 N), which is comparable to well-known insensitive explosives like TATB. dtic.mil The planarity of the molecule and stabilizing π-π stacking interactions also play a role in reducing sensitivity. dtic.mil
Finally, achieving a high density is a critical goal, as it directly correlates with higher detonation velocity and pressure. The fused-ring structure of tetrazolo[1,5-b]pyridazine contributes positively to the density of its derivatives. researchgate.net
Table 2: Thermal Stability and Sensitivity of Tetrazolo[1,5-b]pyridazine Derivatives This table outlines the thermal decomposition temperature and sensitivity metrics for key derivatives, indicating their operational stability.
| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 163 | 7.5 | 120 | dtic.mil |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | 290 | > 40 | > 360 | dtic.mil |
Incorporation into Polymeric Matrices
A comprehensive review of available scientific literature and research databases did not yield specific studies on the incorporation of "Tetrazolo[1,5-b]pyridazin-6-amine" into polymeric matrices for the purposes of enhancing mechanical properties, improving thermal stability, or modulating energy absorption capabilities. Research in this area has focused on other tetrazole-containing compounds or different classes of nitrogen-rich additives. Therefore, the following subsections cannot be addressed based on current, specific findings for the target compound.
No specific data is available on the use of this compound to enhance the mechanical properties of polymeric materials.
No specific data is available on the use of this compound to improve the thermal stability of polymers.
No specific data is available on the use of this compound to modulate the energy absorption capabilities of materials.
Applications in Chemical Biology and Medicinal Chemistry Research
Role as Lead Compounds in Drug Discovery
The tetrazolo[1,5-b]pyridazine (B14759603) framework is a key component in the development of novel therapeutic agents due to its favorable pharmacological properties. researchgate.netnih.govdocumentsdelivered.com Derivatives of this scaffold have been identified as promising lead compounds for targeting complex diseases like cancer and parasitic infections.
A significant breakthrough in anticancer research involves the discovery of tetrazolo[1,5-b]pyridazine-based molecules as potent transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1). nih.gov MACC1 is a critical driver of metastasis, and its high expression is a prognostic marker for poor survival in patients with solid tumors. researchgate.netnih.gov Through high-throughput screening of a vast compound library, these derivatives were found to efficiently inhibit MACC1 expression, which in turn decreases cancer cell motility and restricts metastasis in preclinical models. researchgate.netnih.gov The favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds underscore their high drug-likeness and potential as candidates for anti-metastatic therapies. nih.govdocumentsdelivered.com
Furthermore, computational drug repositioning studies have highlighted the potential of this scaffold in combating infectious diseases. Specifically, N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine, a direct derivative of the parent compound, was identified as a potential inhibitor of Trypanosoma cruzi trans-sialidase. mdpi.comsemanticscholar.org This enzyme is crucial for the parasite's ability to invade host cells and is a primary target for developing treatments for Chagas disease. semanticscholar.org The identification of this derivative showcases the utility of the tetrazolo[1,5-b]pyridazine core as a starting point for discovering drugs against neglected tropical diseases. mdpi.comsemanticscholar.org
Tools for Studying Biological Pathways (e.g., Kinase Inhibition)
Derivatives of tetrazolo[1,5-b]pyridazine serve as valuable chemical tools for dissecting complex biological signaling cascades. Their ability to selectively modulate the activity of specific proteins allows researchers to probe the function of these proteins in both healthy and diseased states.
A key pathway modulated by this class of compounds is the nuclear factor-kappa B (NF-κB) signaling cascade, which is a central coordinator of genes involved in inflammation, immunity, and cell proliferation. nih.govdocumentsdelivered.commdpi.com The tetrazolo[1,5-b]pyridazine-based compounds identified as MACC1 inhibitors were found to exert their effects, in part, by targeting the NF-κB pathway. nih.govdocumentsdelivered.com
A specific derivative, 6-(phenylsulfinyl)tetrazolo[1,5-b]pyridazine (also known as Ro 106-9920), has been utilized as a chemical probe to investigate inflammatory processes. conicet.gov.ar Studies have shown that this compound is an effective inhibitor of NF-κB. conicet.gov.ar Researchers have used Ro 106-9920 to demonstrate that the activation of the NF-κB transcription factor is a critical signaling event in the formation of neutrophil extracellular traps (NETs), a process implicated in both host defense and the pathology of inflammatory diseases. conicet.gov.aracs.org By blocking NET formation, these inhibitors helped to confirm the central role of the NF-κB pathway in this specific immunological response. conicet.gov.ar
Antimicrobial Properties of Derivatives
The functionalization of the tetrazolo[1,5-b]pyridazine core has yielded a range of derivatives with notable activity against various microbial pathogens, including both bacteria and fungi.
Several studies have documented the antibacterial potential of the tetrazolo[1,5-b]pyridazine scaffold. A study on new triazolo/tetrazolo-pyridazine ajbasweb.comresearchgate.netbenzocycloheptenes reported that one such derivative, 2-methyl-6,7-dihydro-5H-benzo ajbasweb.comresearchgate.netcyclohepta[1,2-d]tetrazolo[1,5-b]pyridazine, exhibited potent antibacterial effects. mdpi.com Specifically, it produced a significant zone of inhibition against the Gram-negative bacterium Escherichia coli. mdpi.com Another study investigating various pyridazine (B1198779) derivatives also noted that certain tetrazolo[1,5-b]pyridazine compounds displayed marked antimicrobial activity. znaturforsch.com
| Derivative | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-methyl-6,7-dihydro-5H-benzo ajbasweb.comresearchgate.netcyclohepta[1,2-d]tetrazolo[1,5-b]pyridazine | Escherichia coli | Maximum zone of inhibition of 20 mm (compared to 30 mm for doxycycline) | mdpi.com |
| 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-tetrazolo[1,5-b]pyridazine | Bacillus subtilis | Marked activity (inhibition zone diameter = 1.7 cm) | znaturforsch.com |
| 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-tetrazolo[1,5-b]pyridazine | Staphylococcus aureus | Moderate activity (inhibition zone diameter = 1.3 cm) | znaturforsch.com |
The same structural framework has shown promise in the development of antifungal agents. Research has demonstrated that derivatives of tetrazolo[1,5-b]pyridazine possess inhibitory activity against various fungal species. For instance, the compound 6-(3,4-dichlorophenyl) researchgate.netnih.govdocumentsdelivered.commdpi.comtetrazolo[1,5-b]pyridazine was found to have moderate antifungal properties. mdpi.com A broader study confirmed that different derivatives exhibited a range from moderate to marked activity against fungal pathogens. znaturforsch.com
| Derivative | Fungal Strain | Observed Activity | Reference |
|---|---|---|---|
| 6-(3,4-dichlorophenyl) researchgate.netnih.govdocumentsdelivered.commdpi.comtetrazolo[1,5-b]pyridazine | Fungi (unspecified) | Moderate activity | mdpi.com |
| 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-tetrazolo[1,5-b]pyridazine | Aspergillus flavus | Moderate activity (inhibition zone diameter = 1.3 cm) | znaturforsch.com |
| 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-tetrazolo[1,5-b]pyridazine | Penicillium chrysogenum | Marked activity (inhibition zone diameter = 1.7 cm) | znaturforsch.com |
Anticancer Research on Derivatives
The development of tetrazolo[1,5-b]pyridazine derivatives as anticancer agents is an active and promising area of research. researchgate.netnih.govdocumentsdelivered.com The primary focus has been on targeting molecular pathways that are fundamental to cancer progression and metastasis. researchgate.netnih.govdocumentsdelivered.com The discovery of this scaffold's ability to inhibit MACC1 transcription represents a significant advancement in the search for novel anti-metastatic drugs. nih.gov
In vitro studies are crucial for the initial evaluation of the anticancer potential of new compounds. Derivatives of tetrazolo[1,5-b]pyridazine have been subjected to various cell-based assays to determine their efficacy against cancer cells.
A key finding from these studies is that tetrazolo[1,5-b]pyridazine-based compounds can effectively decrease cancer cell motility induced by MACC1 expression. nih.gov This inhibition of cell migration is a critical aspect of preventing metastasis. Further research has indicated that tetrazolo[1,5-b]pyridazine derivatives exhibit high cytostatic activity against human cancer cell lines, including KB (a HeLa derivative) and HeLa cells. sci-hub.ru Additionally, a synthesized derivative, 6-(3,4-dimethylphenyl)-8-(2-phenyl-1H-indol-3-yl)tetrazolo[1,5-b]pyridazine, was evaluated for its cytotoxic effects against several human cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (HCT 116) carcinoma cells, demonstrating the broad-spectrum investigation into this chemical class. jocpr.com
Inhibition of Specific Kinases Relevant to Disease Progression
The tetrazolo[1,5-b]pyridazine scaffold is a recognized structural motif in the design of novel kinase inhibitors. The general mechanism of action for these compounds involves binding to the active sites of specific kinases, thereby blocking their catalytic activity. While specific inhibitory data for this compound itself is not extensively detailed in the reviewed literature, research into closely related fused heterocyclic systems highlights the potential of this chemical class.
For instance, studies on derivatives of azolo[1,5-a]pyrimidines, which are structurally related to pyridazines, have identified potent inhibitors of Casein Kinase 2 (CK2). nih.gov CK2 is a serine/threonine protein kinase implicated in various cellular processes like proliferation and survival; its upregulation is associated with several diseases, including cancer. nih.govmdpi.com The development of CK2 inhibitors is, therefore, a significant goal in medicinal chemistry. nih.govnih.gov
One study detailed the synthesis and structure-activity relationship of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as CK2 inhibitors. nih.gov The research found that pyrazolopyrimidine derivatives demonstrated inhibitory concentrations in the nano- to low-micromolar range, while the corresponding triazolopyrimidine derivatives were less active. nih.gov This suggests that the specific arrangement of the fused heterocyclic rings significantly influences inhibitory potency.
| Compound | Substituent (R¹) | Substituent (R²) | IC₅₀ (µM) |
|---|---|---|---|
| 2a | H | H | 1.10 |
| 2b | Me | H | > 100 |
| 2c | SMe | H | 0.17 |
| 2d | Ph | H | 0.13 |
| 2i | H | Ph | 0.045 |
Data sourced from a study on related azolopyrimidine compounds to illustrate the potential of tetrazole-fused heterocycles as kinase inhibitors. IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.gov
Similarly, other related heterocyclic systems have been explored for kinase inhibition. N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines were identified as potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target for type 2 diabetes. nih.gov Furthermore, an imidazo[1,2-b]pyridazine (B131497) derivative, TAK-593, was discovered as a highly potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, with an IC₅₀ value of 0.95 nM. nih.gov These findings underscore the versatility of the broader pyridazine-based scaffold in developing targeted kinase inhibitors for various diseases.
Antiparasitic Research (e.g., Potential Trypanosoma cruzi Trans-Sialidase Inhibitors via Computational Screening)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, primarily in Latin America. nih.gov The parasite relies on a unique enzyme, trans-sialidase (TcTS), to acquire sialic acid from its host. nih.gov This process is crucial for the parasite's survival and its ability to evade the host's immune system. nih.govnih.gov Because there is no equivalent enzyme in humans, TcTS is a compelling target for the development of new drugs to combat Chagas disease. nih.govnih.gov
Computational drug repositioning approaches have been employed to identify potential inhibitors of TcTS. In one such virtual screening study, a derivative of the target compound, N-[(4-fluorophenyl)methyl]this compound , was identified as a promising candidate. This compound was one of five hits that demonstrated a score greater than or equal to DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid), a known sialidase inhibitor, suggesting significant potential for TcTS inhibition.
| Compound Name |
|---|
| N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide |
| 6-Hydroxybenzanthrone |
| N-[(4-fluorophenyl)methyl]this compound |
| 3-(benzylcarbamoylamino)-3-oxopropanoic acid |
| Sulforaphane |
This table lists five compounds, including a this compound derivative, identified in a computational screen as potential inhibitors of Trypanosoma cruzi trans-sialidase.
The identification of this tetrazolo[1,5-b]pyridazine derivative highlights the potential of this scaffold in antiparasitic drug discovery. Further experimental validation is necessary to confirm the inhibitory activity and to explore the structure-activity relationship for this class of compounds against TcTS.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrazolo[1,5-b]pyridazin-6-amine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 6-chlorotetrazolo[1,5-b]pyridazine can react with aminoacetaldehyde dimethyl acetal under heating (80°C) to yield derivatives . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control, and use of catalysts like polyphosphoric acid for ring closure. Analytical techniques such as melting point determination, FTIR, and NMR are critical for verifying purity and structural integrity .
- Key Data :
| Reactant | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Chlorotetrazolo[1,5-b]pyridazine + aminoacetaldehyde dimethyl acetal | 6-(1,1'-Dimethoxyethylamino)tetrazolo[1,5-b]pyridazine | 80°C, 15 min | 80% |
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodology :
- FTIR : Identifies functional groups (e.g., tetrazolo ring vibrations at ~1500 cm⁻¹) and azide tautomerism .
- NMR : ¹H NMR detects proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbon骨架. Isotopic labeling (¹⁵N) resolves tautomeric equilibria via ¹³C-¹⁵N coupling constants [[15]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
